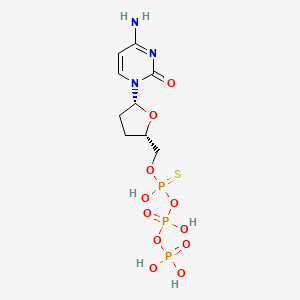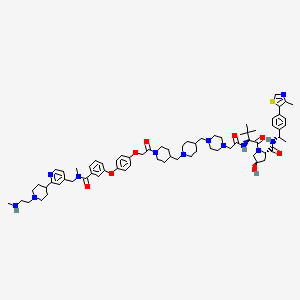
CARM1 degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CARM1 degrader-1, also known as compound 3b, is a potent and selective degrader of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is an enzyme that catalyzes the methylation of protein arginine residues, particularly on histones and other chromatin-associated proteins. This methylation plays a crucial role in regulating gene expression and has been implicated in various biological processes, including tumorigenesis and cancer progression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of CARM1 degrader-1 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves the following steps:
Synthesis of the CARM1 Inhibitor: The CARM1 inhibitor, such as TP-064, is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Linker Attachment: A linker molecule is attached to the CARM1 inhibitor through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Ligand Conjugation: The VHL ligand is then conjugated to the linker-inhibitor complex using similar coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The use of high-throughput screening and optimization of reaction conditions would be essential to ensure the efficiency and yield of the final product .
化学反応の分析
Types of Reactions
CARM1 degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Coupling Reactions: Used to attach the linker and VHL ligand to the CARM1 inhibitor.
Hydrolysis: Potential degradation of the compound under certain conditions.
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and other carbodiimides.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and methanol.
Catalysts: Often not required, but bases like triethylamine (TEA) may be used to facilitate reactions.
Major Products
The major product of these reactions is the fully assembled this compound, which includes the CARM1 inhibitor, linker, and VHL ligand. By-products may include unreacted starting materials and side products from incomplete reactions .
科学的研究の応用
CARM1 degrader-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the effects of CARM1 inhibition and degradation on various biochemical pathways.
Biology: Helps in understanding the role of CARM1 in gene expression, chromatin remodeling, and cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancers driven by CARM1 overexpression. .
作用機序
CARM1 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to both CARM1 and the VHL E3 ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent proteasomal degradation of CARM1. By degrading CARM1, the compound inhibits the methylation of CARM1 substrates, such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155, thereby inhibiting cancer cell migration and proliferation .
類似化合物との比較
Similar Compounds
TP-064: A selective inhibitor of CARM1, but does not induce degradation.
PRMT5 Inhibitors: Target another member of the protein arginine methyltransferase family.
EZH2 Inhibitors: Target a different histone methyltransferase involved in gene silencing.
Uniqueness
CARM1 degrader-1 is unique in its ability to selectively degrade CARM1 through the PROTAC mechanism, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective inhibition of CARM1’s biological functions, making it a promising candidate for therapeutic development .
特性
分子式 |
C71H98N12O8S |
|---|---|
分子量 |
1279.7 g/mol |
IUPAC名 |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[2-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenoxy]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C71H98N12O8S/c1-49(54-11-13-56(14-12-54)66-50(2)74-48-92-66)75-68(87)63-41-58(84)45-83(63)70(89)67(71(3,4)5)76-64(85)46-81-37-35-80(36-38-81)44-51-20-28-79(29-21-51)43-52-22-32-82(33-23-52)65(86)47-90-59-15-17-60(18-16-59)91-61-10-8-9-57(40-61)69(88)77(7)42-53-19-26-73-62(39-53)55-24-30-78(31-25-55)34-27-72-6/h8-19,26,39-40,48-49,51-52,55,58,63,67,72,84H,20-25,27-38,41-47H2,1-7H3,(H,75,87)(H,76,85)/t49-,58+,63-,67+/m0/s1 |
InChIキー |
UVTQPVBDGGQLTA-YSPOSDDXSA-N |
異性体SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
正規SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)
![3-(3-methyl-2-oxo-1H-benzimidazol-5-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)benzamide](/img/structure/B12370189.png)



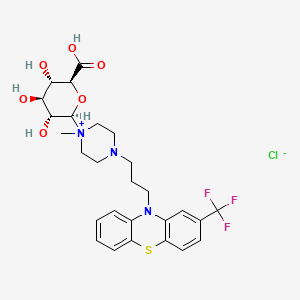

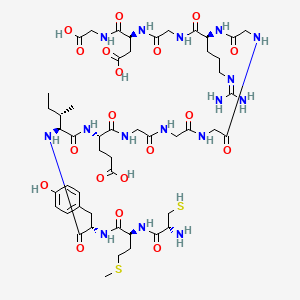
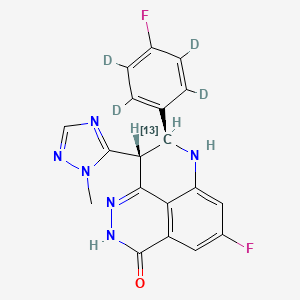
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)
